molecular formula C21H28N4O B6040507 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide

Katalognummer B6040507
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: RTGCUCNWPSJHSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is commonly known as BMS-986168 and has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide involves the selective inhibition of the S1P1 receptor. The S1P1 receptor is expressed on the surface of lymphocytes and plays a crucial role in their migration from lymphoid tissues to peripheral tissues. By inhibiting this receptor, N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide prevents the migration of lymphocytes to peripheral tissues, thereby reducing inflammation and autoimmune responses.
Biochemical and physiological effects:
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the number of lymphocytes in peripheral blood and lymphoid tissues, indicating its potent inhibitory effect on lymphocyte trafficking. The compound has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide is its potent and selective inhibition of the S1P1 receptor. This makes it a promising candidate for the treatment of autoimmune diseases, where the regulation of lymphocyte trafficking is crucial. However, the compound has certain limitations for lab experiments, such as its low solubility in water and its instability under acidic conditions.

Zukünftige Richtungen

Several future directions for the research on N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide can be identified. One of the major directions is the clinical development of the compound for the treatment of autoimmune diseases. The preclinical studies have shown promising results, and the compound is currently undergoing phase II clinical trials for the treatment of multiple sclerosis. Another direction is the development of new analogs of the compound with improved solubility and stability. These analogs can be tested for their potential therapeutic applications in various diseases. Additionally, the mechanism of action of the compound can be further elucidated to understand its effects on lymphocyte trafficking and inflammation.
Conclusion:
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide is a synthetic compound that has shown promising results for its potential therapeutic applications in various diseases. The compound has a potent and selective inhibition of the S1P1 receptor, which makes it a promising candidate for the treatment of autoimmune diseases. The synthesis method of the compound involves a multi-step process, and the compound has several biochemical and physiological effects. However, the compound has certain limitations for lab experiments, and several future directions can be identified for the research on the compound.

Synthesemethoden

The synthesis of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide is a multi-step process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of 3-pyridinecarboxylic acid with N-benzyl-N-methylamine to form the intermediate compound, 2-(benzyl(methyl)amino)nicotinic acid. This intermediate is then reacted with 1-methylpiperidine-2-carboxylic acid to form N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in the regulation of lymphocyte trafficking. The compound has shown promising results in preclinical studies for the treatment of multiple sclerosis, psoriasis, and other autoimmune diseases.

Eigenschaften

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1-methylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-24-14-7-6-12-19(24)21(26)23-15-18-11-8-13-22-20(18)25(2)16-17-9-4-3-5-10-17/h3-5,8-11,13,19H,6-7,12,14-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGCUCNWPSJHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.